molecular formula C14H11F2NO B318019 N-(2,5-difluorophenyl)-2-phenylacetamide

N-(2,5-difluorophenyl)-2-phenylacetamide

Cat. No.: B318019
M. Wt: 247.24 g/mol
InChI Key: SGRDGAGBWWAMGY-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-2-phenylacetamide is a fluorinated acetamide derivative characterized by a phenyl group attached to the acetamide’s methylene carbon and a 2,5-difluorophenyl substituent on the nitrogen atom. Fluorinated aromatic systems are known to enhance metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, which can influence hydrogen bonding and lipophilicity .

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-phenylacetamide

InChI

InChI=1S/C14H11F2NO/c15-11-6-7-12(16)13(9-11)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)

InChI Key

SGRDGAGBWWAMGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)F

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide

  • Structure : Features a benzoyl group and 4,5-dimethoxyphenethyl substituent on the nitrogen, with a 2-phenylacetamide backbone.
  • Properties : Exhibits anticonvulsant, antidepressant, and antiproliferative activities . Crystallographic analysis reveals planar amide groups and intermolecular hydrogen bonding (N–H⋯O), contributing to stable crystal packing .
  • Key Difference : The 2,5-difluorophenyl group in the target compound replaces the bulky benzoyl-dimethoxyphenethyl moiety, likely reducing steric hindrance and altering biological target interactions.

2,2-Diphenylacetamide

  • Structure : Two phenyl groups attached to the acetamide’s methylene carbon.
  • Properties : Demonstrates antimycobacterial activity and is a precursor for pharmaceuticals like loperamide . Crystal packing involves N–H⋯O hydrogen bonds forming zigzag chains, with dihedral angles of ~85° between phenyl rings .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structure : Contains a dichlorophenyl group and a pyrazolyl ring substituent.
  • Crystallographic analysis shows variable dihedral angles (44.5°–77.5°) between aryl and heterocyclic rings, influenced by steric repulsion .
  • Key Difference : Fluorine substituents in the target compound may confer greater metabolic stability compared to chlorine, which is bulkier and less electronegative .

Pesticide-Related Chloroacetamides

  • Examples : Alachlor, pretilachlor, and dimethenamid ().
  • Properties : Chlorinated acetamides act as herbicides by inhibiting fatty acid synthesis in plants. Their efficacy depends on lipophilicity and substituent positioning .
  • Key Difference : The target compound’s fluorinated aryl group may reduce environmental persistence compared to chlorinated analogs, as C–F bonds are more resistant to hydrolysis .

Data Tables

Table 1: Structural Comparison of Selected Acetamides

Compound Name Substituents on Nitrogen Molecular Formula Key Functional Groups
N-(2,5-Difluorophenyl)-2-phenylacetamide 2,5-Difluorophenyl C₁₄H₁₁F₂NO Fluorinated aryl, acetamide
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide Benzoyl-4,5-dimethoxyphenethyl C₂₅H₂₄N₂O₄ Methoxy, benzoyl, acetamide
2,2-Diphenylacetamide None (diphenyl on methylene) C₁₄H₁₃NO Diphenyl, acetamide
Alachlor 2,6-Diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ Chloro, methoxy, acetamide

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